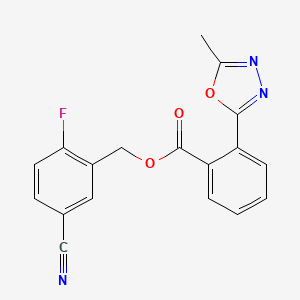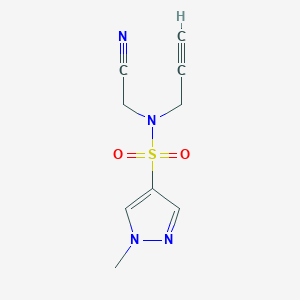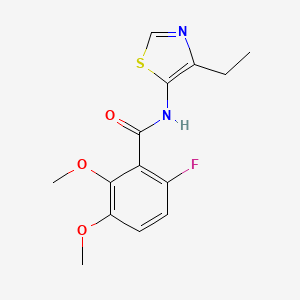![molecular formula C17H12ClN5O B6625010 8-Chloro-3-[(2-phenyl-1,2,4-triazol-3-yl)methyl]quinazolin-4-one](/img/structure/B6625010.png)
8-Chloro-3-[(2-phenyl-1,2,4-triazol-3-yl)methyl]quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-3-[(2-phenyl-1,2,4-triazol-3-yl)methyl]quinazolin-4-one is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-fungal properties.
Wirkmechanismus
The mechanism of action of 8-Chloro-3-[(2-phenyl-1,2,4-triazol-3-yl)methyl]quinazolin-4-one is not fully understood. However, it is believed to work through the inhibition of various enzymes and signaling pathways in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. By inhibiting this enzyme, 8-Chloro-3-[(2-phenyl-1,2,4-triazol-3-yl)methyl]quinazolin-4-one may help to reduce inflammation in the body.
Biochemical and Physiological Effects:
8-Chloro-3-[(2-phenyl-1,2,4-triazol-3-yl)methyl]quinazolin-4-one has been shown to possess a range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-tumor, and anti-fungal properties, this compound has also been shown to possess anti-oxidant properties, making it a potential candidate for the prevention of oxidative stress-related diseases. Furthermore, this compound has been shown to possess analgesic properties, making it a potential candidate for the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 8-Chloro-3-[(2-phenyl-1,2,4-triazol-3-yl)methyl]quinazolin-4-one in lab experiments is its versatility. This compound has been shown to possess a range of biological activities, making it a potential candidate for a variety of different experiments. However, one of the limitations of using this compound in lab experiments is its potential toxicity. As with any synthetic compound, it is important to exercise caution when working with 8-Chloro-3-[(2-phenyl-1,2,4-triazol-3-yl)methyl]quinazolin-4-one to ensure the safety of researchers.
Zukünftige Richtungen
There are many potential future directions for research on 8-Chloro-3-[(2-phenyl-1,2,4-triazol-3-yl)methyl]quinazolin-4-one. One possible direction is the development of new anti-inflammatory therapies based on this compound. Another possible direction is the development of new anti-tumor therapies based on this compound. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in other areas of medicine.
Synthesemethoden
The synthesis of 8-Chloro-3-[(2-phenyl-1,2,4-triazol-3-yl)methyl]quinazolin-4-one involves the reaction of 8-chloro-4-oxoquinoline-3-carbaldehyde with 2-phenyl-1,2,4-triazole-3-carboxylic acid hydrazide in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
The potential applications of 8-Chloro-3-[(2-phenyl-1,2,4-triazol-3-yl)methyl]quinazolin-4-one in scientific research are vast. This compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been shown to possess anti-tumor properties, making it a potential candidate for the development of new cancer therapies. In addition, this compound has been shown to possess anti-fungal properties, making it a potential candidate for the treatment of fungal infections.
Eigenschaften
IUPAC Name |
8-chloro-3-[(2-phenyl-1,2,4-triazol-3-yl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5O/c18-14-8-4-7-13-16(14)20-11-22(17(13)24)9-15-19-10-21-23(15)12-5-2-1-3-6-12/h1-8,10-11H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPUAOMCXVZHBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC=N2)CN3C=NC4=C(C3=O)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-3-methyltriazole-4-carboxamide](/img/structure/B6624937.png)
![ethyl 2-[2-(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)-1,3-thiazol-4-yl]-2-methylpropanoate](/img/structure/B6624942.png)


![(2R)-N-[3-chloro-4-(1,2,4-triazol-1-yl)phenyl]-2-methoxy-2-phenylacetamide](/img/structure/B6624954.png)
![1-[4-[3-(Hydroxymethyl)anilino]piperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B6624968.png)
![[3-[(4-Methoxy-3-methylsulfanylphenyl)methylamino]phenyl]methanol](/img/structure/B6624976.png)
![N-[5-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-methyltriazole-4-carboxamide](/img/structure/B6624988.png)


![(3aR,7aR)-N-[2-(thiophene-2-carbonylamino)ethyl]-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide](/img/structure/B6624999.png)
![N-benzyl-N-(1-methoxy-2-methylpropan-2-yl)tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B6625001.png)
![4-[2-[4-(Oxan-4-yl)butyl]tetrazol-5-yl]benzamide](/img/structure/B6625002.png)
![4-ethyl-3-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfonylmethyl]-5-methyl-1,2,4-triazole](/img/structure/B6625023.png)